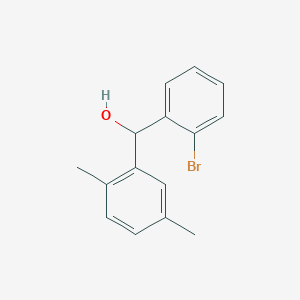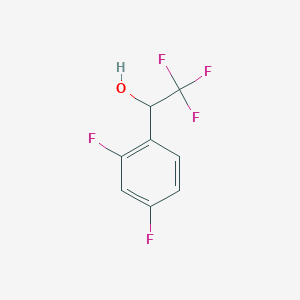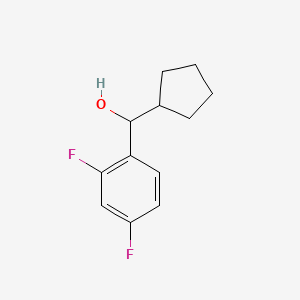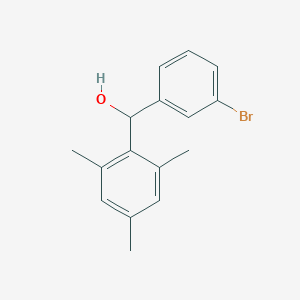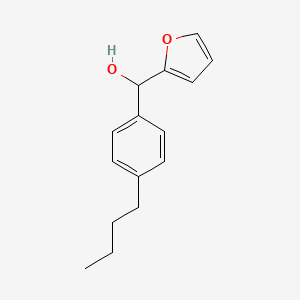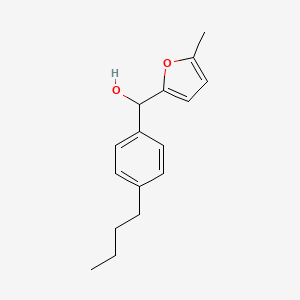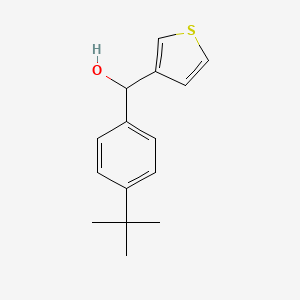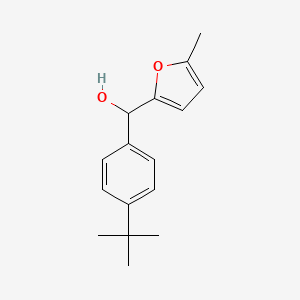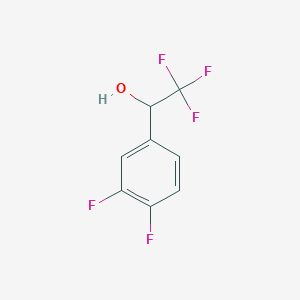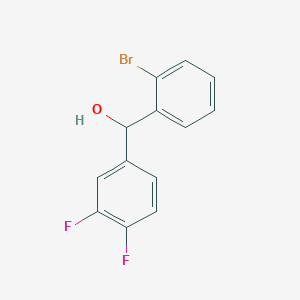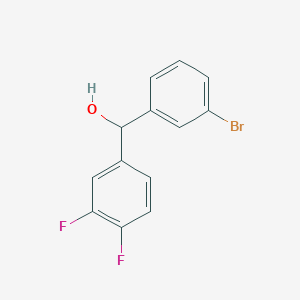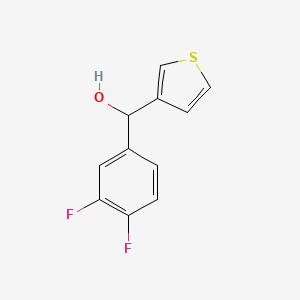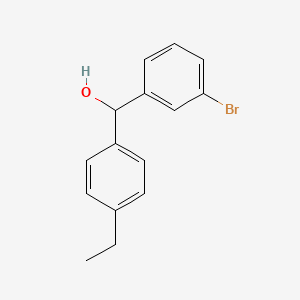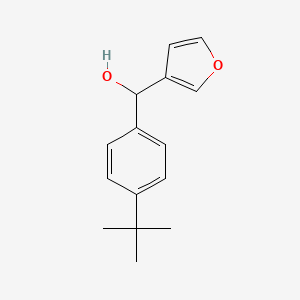
4-tert-Butylphenyl-(3-furyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-Butylphenyl-(3-furyl)methanol is an organic compound that features a phenyl group substituted with a tert-butyl group and a furyl group attached to a methanol moiety. This compound is of interest due to its unique structural properties, which combine the characteristics of both aromatic and heterocyclic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylphenyl-(3-furyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylbenzaldehyde and 3-furylmethanol.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is prepared and reacted with 4-tert-butylbenzaldehyde to form the corresponding alcohol.
Coupling Reaction: The intermediate is then coupled with 3-furylmethanol under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to facilitate the hydrogenation process.
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors might be employed, allowing for better control over reaction conditions.
化学反应分析
Types of Reactions
4-tert-Butylphenyl-(3-furyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: 4-tert-Butylphenyl-(3-furyl)ketone.
Reduction: 4-tert-Butylphenyl-(3-furyl)methane.
Substitution: 4-tert-Butylphenyl-(3-furyl)bromide or 4-tert-Butylphenyl-(3-furyl)nitrobenzene.
科学研究应用
4-tert-Butylphenyl-(3-furyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism by which 4-tert-Butylphenyl-(3-furyl)methanol exerts its effects involves:
Molecular Targets: It may interact with enzymes or receptors in biological systems, altering their activity.
Pathways Involved: The compound could influence signaling pathways related to inflammation or microbial growth, depending on its specific application.
相似化合物的比较
Similar Compounds
4-tert-Butylphenol: Lacks the furyl group, making it less versatile in certain reactions.
3-Furylmethanol: Lacks the phenyl group, which affects its reactivity and applications.
4-tert-Butylbenzyl Alcohol: Similar structure but without the furyl group, leading to different chemical properties.
Uniqueness
4-tert-Butylphenyl-(3-furyl)methanol is unique due to the combination of the tert-butyl-substituted phenyl group and the furyl group, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
属性
IUPAC Name |
(4-tert-butylphenyl)-(furan-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-15(2,3)13-6-4-11(5-7-13)14(16)12-8-9-17-10-12/h4-10,14,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJJLZMABAQCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
